molecular formula C27H18FNO6 B4046448 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4046448
M. Wt: 471.4 g/mol
InChI Key: MSJQZPSUCIJXDT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C27H18FNO6 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.11181546 g/mol and the complexity rating of the compound is 897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromosomal Protein Distribution and Species-Dependent Banding Patterns

Fluram, a compound related to the spiropyran family, has been used to differentiate chromosome regions in mouse and human genomes, revealing a heterogeneous distribution of chromosomal proteins. This application demonstrates the utility of spiropyran derivatives in genetic studies and chromosomal analysis, which could potentially extend to compounds like 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone in highlighting specific chromosomal features or patterns in various species (Cuéllar, Gosálvez, del Castillo, & Stockert, 1991).

Synthesis and Structural Elucidation of Spiro Heterocycles

Research on spiro heterocycles, including the synthesis of novel heteroarene-fused dispiro compounds, highlights the importance of these structures in developing materials with unique optical properties. The synthesis and characterization of compounds like dispiro[9H-fluorene-9,5'(6'H)-diindeno[1,2-b:2',1'-d]furan-6',9''-[9H]fluorene] demonstrate the potential for creating materials with specific fluorescence characteristics, which could be explored for the compound as well (Kowada, Kuwabara, & Ohe, 2010).

Three-Component Spiro Heterocyclization

The formation of 3-methyl-2′,5-dioxo-5′-phenyl-1′,2′,5,10-tetrahydrospiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine-4,3′-pyrroles) through three-component spiro heterocyclization showcases the versatility of spiro compounds in synthesizing complex heterocyclic structures. This method could be applied to generate diverse spiro-fused compounds, offering a wide range of potential applications in medicinal chemistry and material science (Salnikova, Dmitriev, & Maslivets, 2019).

Catalytic and Photocatalytic Applications

Spiro compounds have been explored for their catalytic and photocatalytic applications, as evidenced by research on spiroindenoquinoxaline pyrrolizidines. These compounds have been utilized in the photocatalytic reduction of fluorescent dyes under sunlight, suggesting potential environmental applications for similar spiro compounds in wastewater treatment or as photocatalysts in organic synthesis (Kumari & Singh, 2020).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18FNO6/c1-34-17-12-10-16(11-13-17)29-25(32)20-21(26(29)33)27(35-22(20)14-6-8-15(28)9-7-14)23(30)18-4-2-3-5-19(18)24(27)31/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJQZPSUCIJXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 3
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 5
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 6
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.